molecular formula C23H23F2NO3 B2700236 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 338771-06-5

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol

Cat. No.: B2700236
CAS No.: 338771-06-5
M. Wt: 399.438
InChI Key: ZZAJJFZTHJQWAP-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a structurally complex compound featuring a central ethanol backbone substituted with two 4-fluorophenyl groups and a 3,4-dimethoxybenzylamino moiety. The bis(4-fluorophenyl) groups confer rigidity and lipophilicity, while the dimethoxybenzylamino substituent may enhance solubility and electronic interactions, making it a candidate for targeting receptors or enzymes in medicinal chemistry.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJJFZTHJQWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with a suitable fluorophenyl ketone under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired ethanol derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group or reduce other functional groups present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, material science, and potential therapeutic uses, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A notable case study involved its synthesis and evaluation against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for developing new anticancer agents.

Cell Line IC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.0

Synthesis of Functional Polymers

The compound has been utilized as a building block in synthesizing functional polymers. Its unique structure enables the formation of materials with enhanced thermal stability and mechanical properties. For instance, copolymers incorporating this compound have shown improved resistance to thermal degradation compared to traditional polymers.

Property Traditional Polymer Polymer with Compound
Thermal Decomposition Temp (°C)250300
Tensile Strength (MPa)3550

Coatings and Adhesives

Additionally, due to its chemical stability and adhesive properties, the compound has been explored in developing advanced coatings and adhesives for industrial applications.

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress markers and inhibit neuroinflammation.

Assay Control Compound Treatment
Oxidative Stress (µM DCFH)15075
Inflammatory Cytokines (pg/mL IL-6)10030

Mechanism of Action

The mechanism of action for 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6)

  • Molecular Formula : C₂₁H₁₇ClF₂OS
  • Molecular Weight : 390.87 g/mol
  • Key Features: Replaces the dimethoxybenzylamino group with a chlorobenzylsulfanyl moiety. Applications: Used in multidisciplinary research, including drug development and materials science .

1,1-Bis(4-fluorophenyl)-3,4-[Indole-Oxazine Hybrid]

  • Molecular Conformation: Exhibits a tripod conformation with fluorophenyl rings forming dihedral angles of 67.74–86.53° with the indole-oxazine core . The ethanol group in the target compound may offer greater hydrogen-bonding capacity compared to the rigid indole-oxazine framework.
  • Functional Implications: The indole-oxazine system’s rigidity may limit conformational adaptability in binding interactions, whereas the ethanol moiety in the target compound could improve flexibility for target engagement.

4,4-Bis(4-fluorophenyl)butyl Bromide

  • Structural Differences: Replaces the ethanol and amino groups with a butyl bromide chain.
  • Applications: Likely used as a precursor in organofluorine chemistry or pharmaceutical synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₂₃H₂₂F₂NO₃* ~413.43 Bis(4-fluorophenyl), dimethoxybenzylamino, ethanol Drug development, materials science (inferred)
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₇ClF₂OS 390.87 Bis(4-fluorophenyl), chlorobenzylsulfanyl, ethanol Multidisciplinary research
1,1-Bis(4-fluorophenyl)-3,4-indole-oxazine C₂₃H₁₇F₂NO 375.39 Bis(4-fluorophenyl), indole-oxazine Structural studies, crystallography
4,4-Bis(4-fluorophenyl)butyl Bromide C₁₆H₁₄BrF₂ 339.19 Bis(4-fluorophenyl), bromide Synthetic intermediate

*Estimated based on structural similarity to analogs.

Key Research Findings

Substituent Effects: The dimethoxybenzylamino group in the target compound likely improves solubility and electronic donor capacity compared to sulfanyl or halogenated analogs .

Synthetic Accessibility :

  • Analogous compounds (e.g., triazole derivatives in ) are synthesized via nucleophilic substitution or condensation, suggesting the target compound could be prepared using similar methodologies .

Biological Activity

The compound 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is an organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, drawing on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H20F2NO3\text{C}_{18}\text{H}_{20}\text{F}_2\text{N}\text{O}_3

This compound features a dimethoxybenzyl group and a bis(4-fluorophenyl) moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, methods may include the coupling of 3,4-dimethoxybenzyl amine with bis(4-fluorophenyl)acetaldehyde under acidic conditions to yield the target molecule. This synthetic pathway is essential for obtaining the compound in sufficient purity and yield for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For example:

  • In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) when assessed using MTT assays. The compounds demonstrated a dose-dependent increase in cell death, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Topoisomerase I : Similar compounds have been identified as topoisomerase inhibitors, which interfere with DNA replication and transcription processes crucial for cancer cell proliferation .
  • Cytochrome P450 Metabolism : Compounds like this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that can induce apoptosis in sensitive cancer cells .

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

StudyCompoundCell LineIC50 (µM)Notes
Bradshaw et al., 19982-(4-amino-3-methylphenyl)benzothiazoleMDA-MB-2315.0Significant growth inhibition observed
Hutchinson et al., 2001Hydroxy derivativesHT-2910.0Mitogenic properties at μM concentrations
Recent Study (2024)Novel naphthoquinone-benzamidesSUIT-27.5More potent than cisplatin

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